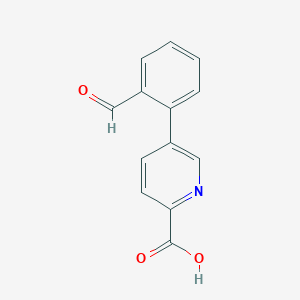

5-(2-Formylphenyl)-picolinic acid

Description

Contextualization within Picolinic Acid Derivatives Research

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring isomer of pyridine (B92270) carboxylic acid that serves as a fundamental building block in the synthesis of a diverse range of more complex molecules. nih.govchemrxiv.org Its derivatives are a major focus in medicinal chemistry, with research demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ai The core structure of picolinic acid acts as an excellent scaffold, allowing for substitutions at various positions on the pyridine ring, which in turn modulates the compound's physicochemical properties and biological functions. nih.gov The introduction of different functional groups can enhance the therapeutic potential of the parent molecule, leading to the development of new drug candidates. ontosight.ai For instance, various 5-substituted picolinic acid derivatives have been investigated for their potent antihypertensive properties and as inhibitors of inflammatory pathways. nih.govnih.gov The study of these derivatives is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents. nih.govnih.gov

Significance of Pyridine Carboxylic Acids with Formylphenyl Substituents in Chemical Sciences

Pyridine carboxylic acids are a class of compounds that have played a historic role in the development of numerous drugs targeting a wide range of diseases. nih.gov The introduction of a formylphenyl substituent onto the pyridine carboxylic acid scaffold creates a bifunctional molecule with expanded chemical utility. The formyl group (-CHO) is a versatile functional group that can participate in a variety of chemical transformations, including condensation reactions to form Schiff bases and other heterocyclic systems. This reactivity makes formylphenyl-substituted pyridine carboxylic acids valuable intermediates in the synthesis of more complex molecular architectures. Furthermore, the presence of both a carboxylic acid and an aldehyde group on a bi-aryl framework allows for the development of novel ligands for metal complexes and catalysts.

Structural Significance of the 5-(2-Formylphenyl) Moiety for Chemical Reactivity and Interactions

The presence of the carboxylic acid at the 2-position of the pyridine ring, adjacent to the nitrogen atom, allows for bidentate chelation of metal ions. This property is a hallmark of picolinic acid and its derivatives and is fundamental to many of their biological and catalytic functions. The combination of this chelating ability with the reactive formyl group on the appended phenyl ring makes 5-(2-Formylphenyl)-picolinic acid a promising candidate for the design of novel sensors, catalysts, and therapeutic agents.

While specific research on the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that a plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would likely couple a 5-halopicolinic acid derivative with 2-formylphenylboronic acid.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 566198-45-6 |

| Molecular Formula | C13H9NO3 |

| Molecular Weight | 227.22 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-formylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTYZTSMVUHKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679301 | |

| Record name | 5-(2-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-45-6 | |

| Record name | 5-(2-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 2 Formylphenyl Picolinic Acid

Retrosynthetic Analysis and Key Disconnection Points

A logical retrosynthetic analysis of 5-(2-Formylphenyl)-picolinic acid identifies the carbon-carbon bond between the pyridine (B92270) and phenyl rings as the most strategic disconnection point. This bond formation is a classic example of a biaryl synthesis challenge. This primary disconnection suggests two key synthons: a picolinic acid derivative functionalized at the 5-position for coupling, and a suitably substituted phenyl ring.

The two potential retrosynthetic pathways are:

Pathway A: Disconnection leading to a 5-halopicolinic acid derivative and (2-formylphenyl)boronic acid. This is a standard approach for a Suzuki-Miyaura coupling.

Pathway B: Disconnection leading to a 5-boronylpicolinic acid derivative and a 2-halobenzaldehyde.

Both pathways converge on the central theme of a palladium-catalyzed cross-coupling reaction to construct the core biaryl structure. The choice between these pathways would depend on the availability and stability of the starting materials, as well as the desired chemo- and regioselectivity.

Targeted Synthesis Routes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org

For the synthesis of this compound, a likely approach would involve the coupling of a 5-bromopicolinic acid derivative with (2-formylphenyl)boronic acid. Research has shown that the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with 2-formylphenylboronic acid can be successfully achieved under standard conditions. researchgate.net The synthesis of various 5-arylnicotinates has been accomplished by coupling 5-bromonicotinates with arylboronic acids, demonstrating the feasibility of this strategy on a related pyridine scaffold. lookchem.com

A typical reaction setup would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. libretexts.org The choice of base and solvent is also critical for the reaction's success.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Aryl Halide | Methyl 5-bromopicolinate | Pyridine coupling partner |

| Boronic Acid | (2-Formylphenyl)boronic acid | Phenyl coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene/Water, DMF | Provides reaction medium |

It is important to note that the yields of such biaryl syntheses are highly dependent on the substitution pattern of the coupling partners, with both electronic and steric effects playing a significant role. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient alternative to traditional multi-step syntheses. rsc.org While a direct one-pot synthesis of this compound via an MCR is not explicitly reported, the principles of MCRs could be applied to construct the core pyridine ring with the necessary substituents.

For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted to incorporate the aryl and carboxyl functionalities. This would involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. mdpi.com A three-component condensation of pyruvic acid, an aromatic aldehyde, and an aminoazole has been used to synthesize 5-aryl-dihydropyrimidine-carboxylic acids, showcasing a relevant MCR for creating a heterocyclic ring with aryl and carboxyl groups. researchgate.net

However, achieving the specific substitution pattern of this compound through an MCR would require careful design of the starting materials and would likely present significant regioselectivity challenges.

The formyl and carboxylic acid groups in the target molecule may not be present in the initial coupling partners and could be introduced or modified through functional group interconversions (FGIs).

The carboxylic acid group on the picolinic acid moiety is often introduced by hydrolysis of a corresponding ester or nitrile. For example, commercially available 2-cyanopyridine (B140075) can be hydrolyzed to picolinic acid. lookchem.com Alternatively, a methyl group at the 2-position of the pyridine ring can be oxidized to a carboxylic acid.

The formyl group on the phenyl ring can be introduced before or after the coupling reaction. If (2-methylphenyl)boronic acid is used in the Suzuki-Miyaura coupling, the methyl group can be subsequently oxidized to an aldehyde. Conversely, a protected aldehyde, such as a diethyl acetal, could be used on the boronic acid to prevent unwanted side reactions during the coupling, followed by deprotection to reveal the formyl group. The reduction of a carboxylic acid to an aldehyde is another possibility, though it often requires specific reagents to avoid over-reduction to an alcohol. vanderbilt.edu

Table 2: Common Functional Group Interconversions

| Transformation | Reagents and Conditions |

| Ester to Carboxylic Acid | Acid or base-catalyzed hydrolysis |

| Nitrile to Carboxylic Acid | Acid or base-catalyzed hydrolysis |

| Methyl to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄) |

| Alcohol to Aldehyde | Mild oxidizing agents (e.g., PCC) |

| Acetal to Aldehyde | Acid-catalyzed hydrolysis |

Green Chemistry Approaches in Synthesis

Efforts to make the synthesis of complex molecules more environmentally friendly have led to the development of greener alternatives for established reactions like the Suzuki-Miyaura coupling. Key areas of improvement include the choice of solvent, catalyst, and base.

Recent research has focused on replacing traditional organic solvents like DMF and dioxane with more benign alternatives. acsgcipr.org Water has been successfully used as a solvent for Suzuki-Miyaura couplings of aryl chlorides, which are industrially relevant starting materials. rsc.org Other "green" solvents that have been explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol. nih.govacs.orgnih.gov

In terms of catalysis, the use of heterogeneous catalysts like palladium on carbon (Pd/C) is advantageous as it simplifies catalyst removal and recycling. acsgcipr.org Furthermore, there is a growing interest in replacing precious palladium catalysts with more abundant and less toxic base metals like nickel. nih.govacs.orgnih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a range of substrates, including heterocycles, in green solvents. nih.govacs.orgnih.gov The use of simple, inorganic bases is also preferred over organic amine bases from a green chemistry perspective. acsgcipr.org

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of a polysubstituted molecule like this compound requires careful control over chemo- and regioselectivity.

Chemoselectivity becomes crucial when multiple reactive sites are present in the starting materials. For instance, in a Suzuki-Miyaura coupling involving a molecule with multiple halide substituents, the choice of catalyst and reaction conditions can determine which halide reacts. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. nih.gov This difference in reactivity can be exploited for the stepwise introduction of substituents. nih.gov The presence of a formyl group also requires consideration, as it can potentially react under the basic conditions of the coupling reaction or with the organometallic intermediates. Protecting the aldehyde functionality might be necessary in some cases.

Regioselectivity is a key challenge in the synthesis of substituted pyridines. Direct C-H functionalization methods are emerging, but controlling the position of substitution on the pyridine ring can be difficult. chemrxiv.org When using pre-functionalized pyridines, the regiochemistry is determined by the starting material. For example, starting with a 5-bromopicolinic acid derivative ensures that the aryl group is introduced at the desired position. In multicomponent reactions, controlling the regiochemical outcome of the cyclization to form the pyridine ring is often a major hurdle. rsc.org

Novel Catalyst Systems for Synthesis of Analogues

The construction of analogues of this compound predominantly relies on cross-coupling reactions. While traditional methods have been established, recent research has focused on developing novel catalyst systems that offer improved efficiency, broader substrate scope, milder reaction conditions, and greater functional group tolerance. These advancements are largely centered around palladium and nickel catalysis, as well as the emergence of heterogeneous catalytic systems.

Palladium-Catalyzed Systems:

Palladium remains the workhorse for the synthesis of biaryl compounds, with the Suzuki-Miyaura reaction being a prominent method. capes.gov.brresearchgate.net Innovation in this area is driven by the development of sophisticated phosphine ligands that enhance the activity and stability of the palladium catalyst. For instance, dialkylbiaryl phosphine ligands have proven effective in promoting the coupling of a wide range of substrates. researchgate.net

A significant advancement is the development of ligand-controlled regioselective Suzuki-Miyaura couplings. By selecting an appropriate ligand, it is possible to control which isomeric product is formed when using asymmetrical substrates, a powerful tool for generating diverse analogues. nih.gov Furthermore, for the synthesis of sterically hindered biaryls, which can be challenging, specialized palladium-phosphinous acid catalyst systems have been shown to facilitate the formation of di- and tri-ortho-substituted biaryls in high yields under mild conditions. nih.gov

Palladium-catalyzed decarboxylative cross-coupling has also emerged as a powerful strategy, providing an alternative to the use of organoboronic acids. nih.govrsc.org This method allows for the direct coupling of picolinic acids with aryl halides, expanding the range of accessible starting materials. nih.govrsc.org The development of bimetallic catalyst systems, often involving a silver or copper co-catalyst, has been crucial for the success of these transformations. acs.org

Nickel-Catalyzed Systems:

In the quest for more sustainable and cost-effective synthetic methods, nickel has gained considerable attention as a viable alternative to palladium. Nickel(0) catalysts, often generated in situ, have been successfully employed in the cross-coupling of arylboronic acids with chloroarenes and aryl mesylates to produce biaryls. nii.ac.jp These systems can be highly effective for a wide range of substrates, including those with electron-donating or electron-withdrawing groups. nii.ac.jp The use of nickel-phosphinous acid catalysts has also been reported for the synthesis of sterically crowded biaryls through Kumada-Corriu cross-coupling. nih.gov

Heterogeneous Catalyst Systems:

A major thrust in modern catalysis is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. In the context of biaryl synthesis, copper(I)-loaded zeolites have been demonstrated as efficient catalysts for the homocoupling of aryl boronic acids. mdpi.com While this produces symmetrical biaryls, it highlights the potential of supported metal catalysts.

More directly applicable to the synthesis of analogues of this compound is the use of Metal-Organic Frameworks (MOFs) as catalysts. For example, a zirconium-based MOF, UiO-66-N(Zr)-N(CH2PO3H2)2, has been utilized as a novel heterogeneous catalyst for the synthesis of picolinate (B1231196) and picolinic acid derivatives through a multi-component reaction. researchgate.net These systems offer the advantages of high stability and the potential for reuse over multiple reaction cycles.

The following table summarizes representative novel catalyst systems employed in the synthesis of biaryl compounds, which are structural precursors or analogues of this compound.

Interactive Data Table: Novel Catalyst Systems for the Synthesis of Biaryl Picolinic Acid Analogues and Precursors

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂, P(o-tol)₃ | 2-Picolinic Acid, Aryl Bromide | Arylated Pyridine | Varies | nih.govrsc.org |

| [(allyl)PdCl]₂, Ligand (L5 or L6) | Allylboronate, Aryl Halide | Regioselective Allylated Arene | High | nih.gov |

| NiCl₂(dppf), BuLi | Arylboronic Acid, Chloroarene | Biaryl | High | nii.ac.jp |

| CuI-USY Zeolite | Aryl Boronic Acid | Symmetrical Biaryl | Good to High | mdpi.com |

| PdCl₂, Phosphinous Acid | Aryl Halide, Aryl Grignard Reagent | Sterically Hindered Biaryl | 87-98 | nih.gov |

| Pd(OAc)₂, Ag₂CO₃ | Azole Carboxylic Acid, Aryl Halide | Arylated Azole | up to 74 | acs.org |

Reactivity and Advanced Reaction Mechanisms of 5 2 Formylphenyl Picolinic Acid

Chemical Transformations of the Picolinic Acid Moiety

The picolinic acid portion of the molecule, a pyridine-2-carboxylic acid, exhibits reactivity at both the carboxylic acid functional group and the aromatic pyridine (B92270) ring.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of picolinic acid readily undergoes typical reactions of its class. It can act as a bidentate chelating agent, coordinating with various metal ions through the nitrogen of the pyridine ring and the oxygen of the carboxylate group. wikipedia.orgsjctni.edu This chelation is a predominant feature of picolinic acid's chemistry, forming stable complexes with metals like chromium, zinc, manganese, copper, and iron. wikipedia.orgsjctni.edu

Decarboxylation of picolinic acid can occur under certain conditions, a reaction that has been studied in the context of pyridinecarboxylic acids. rsc.orggrafiati.com This process can be influenced by the presence of metal ions. rsc.org Esterification of the carboxylic acid can also be achieved, for instance, through a Steglich-type esterification. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of picolinic acid is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. wikipedia.org However, reactions can still occur, often requiring harsh conditions. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution.

Reactions of the 2-Formylphenyl Group

The 2-formylphenyl group contains an aldehyde functionality attached to a benzene (B151609) ring, which dictates its reactivity.

Nucleophilic Additions to the Aldehyde

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition reactions. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This is a fundamental reaction for aldehydes, leading to the formation of a tetrahedral intermediate. numberanalytics.comlibretexts.org A variety of nucleophiles can add to the aldehyde, including:

Grignard Reagents: These react with the aldehyde to form secondary alcohols. numberanalytics.comnumberanalytics.com

Cyanide Ions: This addition results in the formation of cyanohydrins. numberanalytics.com

Hydroxide Ions: This can lead to the formation of geminal diols. numberanalytics.com

The reactivity of the aromatic aldehyde towards nucleophiles is generally greater than that of aliphatic aldehydes due to resonance stabilization of the transition state. numberanalytics.comlibretexts.org However, it is less reactive than formaldehyde (B43269) due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl carbon less electrophilic. libretexts.org

| Nucleophile | Product Type |

| Grignard Reagents (R-MgX) | Secondary Alcohols |

| Cyanide Ion (CN⁻) | Cyanohydrins |

| Hydroxide Ion (OH⁻) | Geminal Diols |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group can be both oxidized and reduced. Oxidation of the aldehyde group, often using strong oxidizing agents like potassium permanganate (B83412) (KMnO4), yields a carboxylic acid. nih.govpressbooks.publibretexts.org This reaction proceeds through the benzylic position, which is activated by the adjacent aromatic ring. pressbooks.publibretexts.org

Reduction of the formyl group can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation, to produce a primary alcohol (a hydroxymethyl group). nih.govmsu.edu

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

Condensation Reactions

The aldehyde functionality of the 2-formylphenyl group can participate in various condensation reactions. slideshare.net These reactions involve the formation of a carbon-carbon or carbon-nitrogen double bond. A common example is the aldol (B89426) condensation, where the aldehyde reacts with an enolate to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. slideshare.net

Another important class of condensation reactions is the formation of Schiff bases (imines) through reaction with primary amines. slideshare.net The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base. byjus.com Other named condensation reactions that aldehydes can undergo include the Knoevenagel and Dieckmann condensations. slideshare.netbyjus.comlibretexts.org These reactions are crucial for forming larger, more complex molecules. slideshare.nettutorchase.com

| Reaction Name | Reactant(s) | Key Bond Formed |

| Aldol Condensation | Aldehyde + Enolate | C-C |

| Schiff Base Formation | Aldehyde + Primary Amine | C=N |

| Claisen-Schmidt Condensation | Aldehyde + Ketone/Aldehyde | C-C |

| Knoevenagel Condensation | Aldehyde + Active Methylene (B1212753) Compound | C=C |

Intramolecular Cyclization and Annulation Pathways

The bifunctional nature of 5-(2-Formylphenyl)-picolinic acid allows for several potential intramolecular cyclization and annulation pathways, primarily involving the interaction between the carboxylic acid on the picolinic acid ring and the formyl group on the phenyl ring.

One of the most probable reactions is an intramolecular esterification or lactonization . Under acidic or dehydrating conditions, the carboxylic acid can react with the aldehyde, which, after initial hemiacetal formation, could potentially lead to a cyclic lactone. The stability of the resulting ring system would be a critical factor in determining the feasibility of this pathway.

Another possibility is an intramolecular electrophilic attack . The formyl group can be protonated under acidic conditions, rendering the formyl carbon more electrophilic. This could be followed by a nucleophilic attack from the pyridine ring, although this is less likely due to the deactivating effect of the carboxylic acid group on the ring's nucleophilicity.

Annulation reactions , which involve the formation of a new ring fused to the existing structure, are also conceivable. For instance, a reaction analogous to the Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, could theoretically occur intramolecularly if the picolinic acid moiety were appropriately functionalized. However, in its current form, this compound lacks the necessary nucleophilic site on the picolinic acid ring for a direct intramolecular Friedländer-type condensation with the formyl group.

Without specific experimental data on this compound, the exploration of its intramolecular reactivity remains in the realm of theoretical possibilities based on the known reactivity of its constituent functional groups.

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving this compound would be of significant interest, particularly in the context of its intramolecular cyclizations. The formation of a new stereocenter during a cyclization reaction would lead to the possibility of enantiomeric or diastereomeric products.

For instance, in a potential intramolecular aldol-type reaction, the formation of a new chiral center on the newly formed ring would be expected. The stereoselectivity of such a reaction would depend on several factors, including the reaction conditions (temperature, catalyst, solvent) and the inherent steric and electronic properties of the molecule. The atropisomerism of the biphenyl (B1667301) system, if present and stable, could also influence the facial selectivity of the attack on the formyl group, potentially leading to a diastereoselective outcome.

The use of chiral catalysts or reagents could be employed to induce stereoselectivity in reactions involving this compound. For example, a chiral Lewis acid could coordinate to the formyl group, creating a chiral environment that would favor the formation of one enantiomer over the other during a cyclization reaction.

Given the lack of specific studies on the stereochemical aspects of this compound's reactivity, any discussion on this topic is speculative. However, the principles of stereochemistry suggest that any intramolecular reaction leading to the formation of a new chiral center would necessitate a thorough investigation of the stereochemical course of the reaction.

Coordination Chemistry and Ligand Design Studies

Ligand Properties of 5-(2-Formylphenyl)-picolinic acid

The ligand properties of this compound are anticipated to be rich and varied, stemming from its bifunctional and sterically demanding nature.

It is well-established that picolinic acid and its derivatives readily act as bidentate ligands, coordinating to metal ions through the pyridine (B92270) nitrogen and the carboxylate oxygen (an N,O-bidentate mode). This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry. For this compound, this fundamental N,O-bidentate chelation is the primary expected binding mode. The deprotonated carboxylate group and the pyridine nitrogen would form a robust chelate ring with a metal center.

Beyond this primary mode, the presence of the formyl group on the phenyl substituent opens possibilities for more complex coordination behaviors, including acting as a bridging ligand between two metal centers under specific reaction conditions.

The formylphenyl substituent at the 5-position of the picolinic acid ring is expected to exert significant electronic and steric influences on the ligand's coordination properties.

Steric Effects: The bulky formylphenyl group introduces steric hindrance around the coordination sphere. This steric demand can influence the geometry of the resulting metal complexes, potentially favoring specific coordination numbers and arrangements of other ligands around the metal center. It could also lead to the formation of distorted geometries compared to complexes with less sterically hindered picolinic acid derivatives.

Metal Complexation Studies

While specific studies on the metal complexation of this compound are not available, the general behavior of picolinic acid derivatives allows for informed postulation on the synthesis, characterization, stoichiometry, and redox properties of its potential metal complexes.

The synthesis of metal complexes with this compound would likely follow standard procedures for picolinate (B1231196) complexes. This typically involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates of transition metals like copper, nickel, cobalt, zinc) with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

| Technique | Expected Information |

| Infrared (IR) Spectroscopy | Confirmation of coordination through shifts in the C=O (carboxylate) and C=N (pyridine) stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR would reveal changes in chemical shifts upon coordination, confirming ligand binding. |

| UV-Visible Spectroscopy | Provide information on the electronic transitions within the complex, helping to deduce the coordination geometry around the metal ion. |

| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. |

| Elemental Analysis | To determine the stoichiometry of the metal-ligand complex. |

The stoichiometry of metal complexes with this compound is expected to vary depending on the metal ion, its preferred coordination number, and the reaction conditions. Common stoichiometries for bidentate ligands like picolinic acid derivatives are 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃).

The stability of these complexes in solution is quantified by their stability constants (log K). While no experimental data exists for this specific ligand, it is known that the stability of metal picolinate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The electronic and steric effects of the formylphenyl substituent would influence these stability constants relative to unsubstituted picolinic acid.

The redox properties of the metal center in complexes of this compound would be of significant interest. The electron-withdrawing nature of the formylphenyl group could stabilize lower oxidation states of the metal ion. Cyclic voltammetry would be the primary technique to investigate these properties, providing information on the reduction and oxidation potentials of the metal center.

For instance, in a hypothetical copper(II) complex, the Cu(II)/Cu(I) redox couple would be influenced by the ligand framework. The electronic effects of the substituent would directly impact the ease of reduction or oxidation of the copper center.

Research on this compound Remains Largely Undisclosed

Despite its potential as a multifunctional ligand in coordination chemistry, detailed scientific literature and research findings on the specific chemical compound this compound, identified by the CAS number 566198-45-6, are not publicly available. Extensive searches for dedicated studies on its coordination behavior, advanced ligand field theory, molecular orbital analysis, and role in supramolecular assembly have yielded no specific results.

The parent compound, picolinic acid, and its various other derivatives are well-documented in chemical literature, showcasing a rich and diverse coordination chemistry with a wide range of metal ions. These studies often explore their applications in catalysis, materials science, and biological systems. However, the unique structural combination of a picolinic acid moiety and a formyl-substituted phenyl ring at the 5-position in this compound appears to be a largely unexplored area in published research.

This absence of specific data prevents a detailed analysis as per the requested scientific outline. Information regarding the synthesis, characterization, and theoretical treatment of its metal complexes is essential for a thorough understanding of its properties. Without experimental or computational data, any discussion on its ligand field parameters, the nature of its molecular orbitals upon coordination, or its ability to form extended supramolecular structures through coordination interactions would be purely speculative.

Similarly, the isomeric compound, 6-(2-Formylphenyl)picolinic acid (CAS No. 566198-43-4), also lacks significant presence in scientific databases and publications.

While commercial suppliers list this compound, indicating its synthesis is achievable, the scientific community has yet to publish in-depth studies on its coordination chemistry and related advanced topics. Therefore, a comprehensive and scientifically accurate article focusing solely on this compound, as per the specified detailed outline, cannot be generated at this time. Further research and publication in peer-reviewed journals are required to elucidate the chemical behavior of this intriguing molecule.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the compound “this compound.” While information and spectroscopic data are available for related compounds such as picolinic acid, 5-formylpicolinic acid, and other derivatives, the detailed research findings required to construct an article on “this compound” itself could not be located.

Generating an article with the requested detailed sections on NMR, IR, Mass Spectrometry, and X-ray Diffraction would necessitate specific data points, spectra, and structural information that are not present in the public domain for this exact molecule. To ensure scientific accuracy and strictly adhere to the prompt's focus on “this compound,” the article cannot be generated without these foundational research findings.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov For a molecule like 5-(2-Formylphenyl)-picolinic acid, this technique can elucidate bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical reactivity and physical properties.

The process involves growing a single, high-quality crystal of the compound, which can be achieved through various methods such as slow evaporation of a solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. nih.gov The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. nih.gov Through complex mathematical analysis, the electron density map of the molecule is reconstructed, revealing the exact position of each atom.

While specific crystallographic data for this compound is not widely published, the analysis of related picolinic acid derivatives provides a strong precedent for its structural characteristics. For instance, the crystal structures of various metal complexes of picolinic acid and its derivatives have been extensively studied, revealing diverse coordination modes and supramolecular assemblies. researchgate.netijcm.irresearchgate.net These studies highlight the bidentate chelating nature of the picolinic acid moiety, a feature also expected in this compound. wikipedia.org

Table 1: Representative Crystallographic Data for a Related Picolinamide Compound

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Note: This data is for N-(4-methoxyphenyl)picolinamide and is presented for illustrative purposes. Specific values for this compound would require dedicated experimental analysis. nih.gov |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the crystalline nature of a bulk sample. mdpi.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. mdpi.comresearchgate.net

When the powder is exposed to X-rays, it produces a characteristic diffraction pattern of concentric rings. This pattern is a superposition of the diffraction from all the randomly oriented crystallites. researchgate.net While PXRD does not provide the same level of atomic detail as SCXRD, it is invaluable for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the crystalline phases present in a sample.

Purity Assessment: The presence of sharp peaks in the PXRD pattern is indicative of a crystalline material, while a broad, featureless pattern suggests an amorphous solid. mdpi.com

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of a known crystal structure.

For this compound, PXRD would be crucial for confirming the crystallinity of a synthesized batch and ensuring its phase purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules. libretexts.org It measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.orguzh.ch This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. slideshare.netslideshare.net

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. libretexts.orguzh.ch

π → π transitions:* These high-energy transitions involve the excitation of electrons from a π bonding orbital to a π* antibonding orbital. They are typically observed in molecules containing conjugated systems, such as the phenyl and pyridine (B92270) rings in this compound. libretexts.org These transitions usually result in strong absorption bands. uzh.ch

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent used. For instance, complexation of picolinic acid with metal ions can lead to significant shifts in the absorption spectra. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π (aromatic rings, C=O) → π | Shorter wavelength (UV) |

| n → π | n (O, N) → π | Longer wavelength (UV/Visible) |

Advanced hyphenated analytical techniques

To gain a more comprehensive understanding of complex samples containing this compound, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov

Commonly used hyphenated techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture using high-performance liquid chromatography (HPLC) and then detects and identifies them based on their mass-to-charge ratio using a mass spectrometer. LC-MS is highly sensitive and can be used for both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, but uses gas chromatography for separation. This technique is suitable for volatile and thermally stable compounds. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information about the components of a mixture as they are separated by HPLC. nih.gov

These advanced techniques would be invaluable for analyzing reaction mixtures during the synthesis of this compound, identifying impurities, and studying its metabolic fate in biological systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(2-Formylphenyl)-picolinic acid. These methods model the electronic behavior of the molecule to predict its structure, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of this compound. By calculating the electron density, DFT can predict the molecule's geometry, electronic structure, and reactivity. Studies often employ hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity.

Table 1: DFT-Calculated Electronic Properties

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 | Electron-donating ability |

| LUMO Energy | -2.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity, stability |

| Ionization Potential | 6.5 to 7.0 | Energy required to remove an electron |

Note: The values presented are typical ranges found in computational studies and may vary depending on the specific functional, basis set, and solvent model used.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict the spectroscopic properties of this compound. These calculations are crucial for interpreting experimental spectra, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR).

Time-Dependent DFT (TD-DFT) is a common approach used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. Similarly, calculations of vibrational frequencies help in assigning the peaks observed in IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological receptor. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the compound and the nature of intermolecular forces, including hydrogen bonds and van der Waals interactions, that govern its behavior in solution or within a binding site.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies are instrumental in exploring its potential as an inhibitor of specific enzymes or as a ligand for particular receptors. These models help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the ligand's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models focused solely on this compound are not extensively documented, this compound can be included in broader QSAR studies of related molecules. In such studies, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of compounds, and these descriptors are then correlated with their measured biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in designing more potent molecules.

Biochemical and Biological Research Applications Mechanism Focused

Investigation of Biochemical Pathway Modulation

There is no scientific literature available to suggest that 5-(2-Formylphenyl)-picolinic acid has been investigated for its ability to modulate biochemical pathways.

Role as a Tryptophan Metabolite Derivative

No studies were found that identify or investigate this compound as a derivative of tryptophan metabolites. Its role, if any, in the kynurenine (B1673888) pathway or other tryptophan metabolic routes has not been documented in published research.

Interaction with Cellular Growth Control Mechanisms

There is no available research on the interaction of this compound with cellular growth control mechanisms. Consequently, no data exists on its effects on the cell cycle, cell proliferation, or apoptosis.

Enzyme Inhibition and Activation Mechanisms

No research has been published detailing the effects of this compound on enzyme inhibition or activation.

Cholinesterase Inhibition Mechanisms

There are no studies available that have examined the potential for this compound to act as a cholinesterase inhibitor. Therefore, no data on its mechanism of inhibition in this context is available.

Kinase Inhibition (e.g., ASK1)

No research findings indicate that this compound has been evaluated as an inhibitor of any kinase, including Apoptosis Signal-regulating Kinase 1 (ASK1).

Lysine Demethylase (KDM) Inhibition

Based on available scientific literature, there is currently no specific information detailing the direct inhibition of Lysine Demethylase (KDM) enzymes by this compound. While structurally related compounds, such as pyridine (B92270) dicarboxylates, are known to act as broad-spectrum inhibitors of certain KDM subfamilies, specific inhibitory activity for this compound has not been documented in the reviewed research. nih.gov

Chelation Effects on Biological Systems

The biological activity of this compound is significantly influenced by the presence of the picolinic acid moiety. Picolinic acid is a natural bidentate chelating agent for various metal ions, including zinc (Zn²⁺). This chelation capability is central to its effects on metal ion transport and the function of metal-dependent proteins.

Metal Ion Transport Mechanisms (e.g., Zinc)

The picolinic acid structure is recognized for its role in facilitating the absorption and transport of divalent and trivalent metal ions, such as zinc, across biological membranes. As a derivative, this compound is anticipated to share this property. The mechanism involves forming a stable complex with the metal ion, which can then be transported through cellular structures. This function is critical in maintaining the homeostasis of essential trace elements within biological systems.

Influence on Metalloproteins and Zinc Finger Proteins (ZFPs) Functionality

Zinc Finger Proteins (ZFPs) are a diverse class of proteins where zinc ions are crucial for maintaining their three-dimensional structure and, consequently, their function. nih.gov These proteins are involved in a multitude of cellular processes, including DNA recognition and transcriptional regulation.

The chelation properties of the picolinic acid core can influence the functionality of ZFPs. By binding to and sequestering zinc, picolinic acid derivatives can disrupt the structural integrity of the zinc finger domain. This disruption alters the protein's conformation and can inhibit its ability to bind to its target DNA or RNA sequences, thereby modulating fundamental cellular activities. This interaction suggests a potential mechanism by which this compound could regulate biological processes mediated by ZFPs.

Receptor Binding Mechanisms

Auxin Receptor Binding (e.g., AFB5)

In the field of plant biology, this compound, as a member of the picolinate (B1231196) class of synthetic auxins, exhibits specific interactions with auxin receptors. Research in Arabidopsis thaliana has demonstrated that picolinate auxins selectively target the F-box protein AUXIN SIGNALING F-BOX 5 (AFB5). nih.govumn.edu

The binding mechanism is analogous to that of natural auxins but with distinct specificity. Picolinate auxins modulate the activity of the SCFAFB5 ubiquitin ligase complex. nih.gov This interaction promotes the degradation of Aux/IAA transcriptional repressors, which in turn derepresses auxin-responsive genes and leads to a physiological response. nih.govbiorxiv.org Genetic studies have shown that mutations in the AFB5 gene confer significant resistance to picolinate auxins, confirming that AFB5 is a primary receptor for this class of compounds. nih.govresearchgate.net In vitro pulldown assays have further confirmed that picolinates like picloram (B1677784) promote the interaction between AFB5 and Aux/IAA proteins. nih.govbiorxiv.org

Table 1: Receptor and Protein Interactions of Picolinate Auxins

| Interacting Molecule | Target Protein/Complex | Organism | Consequence of Interaction |

| Picolinate Auxins | AFB5 (Auxin Signaling F-Box 5) | Arabidopsis thaliana | Selective binding and mediation of auxin response. nih.govumn.edu |

| Picolinate Auxins | SCFAFB5 Ubiquitin Ligase | Arabidopsis thaliana | Modulation of the complex, leading to degradation of Aux/IAA repressors. nih.gov |

| Picloram (a picolinate) | AFB4 and AFB5 | Arabidopsis thaliana | Picloram-dependent interaction with Aux/IAA proteins. nih.govbiorxiv.org |

Catalysis and Materials Science Applications

Catalytic Applications

The presence of both a nitrogen-containing heterocyclic ring and a carboxylic acid group allows 5-(2-Formylphenyl)-picolinic acid to act as an effective chelating ligand. This property is central to its utility in various catalytic systems, where it can influence the reactivity and stability of metal centers in a range of chemical transformations.

Mediating Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While not directly studied with this compound, the closely related picolinic acid (PICA) has been shown to significantly mediate the activation of peracetic acid (PAA) by Mn(II) for the degradation of micropollutants. This system demonstrates rapid removal of various organic contaminants at neutral pH. The primary reactive species is believed to be a high-valent manganese species, likely Mn(V), rather than free radicals.

The role of the chelating ligand is crucial in these processes. Picolinic acid, by forming a complex with the metal ion, can modulate its redox potential and facilitate the generation of the highly reactive oxidizing species. This suggests that this compound, with its similar chelating functionality, could also be a promising candidate for developing new AOPs. The fundamental principles of AOPs, such as the Fenton and photo-Fenton processes, rely on the generation of these highly reactive radicals to degrade persistent organic compounds.

Homogeneous Catalysis for Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for many organic transformations. Picolinic acid, as a ligand, has been instrumental in developing manganese-based catalyst systems for the efficient epoxidation of a wide array of olefins. This system, utilizing peracetic acid as the oxidant, is notable for its high speed and efficiency at low temperatures. The active oxidant is proposed to be a high-valent manganese-oxo species.

The structural features of the picolinic acid ligand, including the aromatic nitrogen and the carboxylate group forming a five-membered chelate ring, are critical for the catalytic activity. This highlights the potential of substituted picolinic acids, such as this compound, to be employed in similar catalytic systems for various organic transformations, including oxidations and C-H functionalizations. The broader field of homogeneous catalysis continues to evolve, with ongoing research into the valorization of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable chemicals and fuels.

Role as a Ligand in Organometallic Catalysis

The ability of this compound to act as a ligand is fundamental to its application in organometallic catalysis. Picolinic acid and its derivatives are known to form stable complexes with a variety of transition metals, including copper, nickel, zinc, cobalt, and manganese. These complexes have been investigated for their electrochemical properties and potential applications in various catalytic reactions.

The design of ligands is a key aspect of developing effective organometallic catalysts. The coordination environment created by the ligand around the metal center dictates the catalyst's activity, selectivity, and stability. Hexadentate picolinic acid-based bispidine ligands, for instance, are highly preorganized for octahedral coordination geometries, making them suitable for stabilizing specific metal ion oxidation states and geometries. This principle of ligand design can be extended to this compound, where the additional formylphenyl group could be used to further tune the electronic and steric properties of the resulting metal complexes, or to anchor the catalyst to a solid support for heterogeneous catalysis.

Applications in Materials Science

The unique molecular structure of this compound also lends itself to the creation of novel materials with interesting magnetic and polymeric properties.

Development of Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy. Lanthanide ions are often used in the design of SMMs due to their large magnetic moments and inherent anisotropy.

The ligand environment surrounding the metal ion plays a critical role in determining the magnetic properties of an SMM. Ligands can influence the symmetry of the complex and the crystal field experienced by the metal ion, which in turn affects the magnetic anisotropy. While there are no specific reports on the use of this compound in SMMs, its ability to coordinate with metal ions makes it a potential candidate for the synthesis of new SMMs. The formyl group could also be chemically modified to create more complex, bridging ligands, leading to the formation of polynuclear clusters with interesting magnetic properties. The field of SMMs is an active area of research with potential applications in high-density data storage and quantum computing.

Precursor for Advanced Polymeric Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and a formyl group, makes it an attractive monomer for the synthesis of advanced polymeric materials. The carboxylic acid can participate in condensation polymerization reactions, while the formyl group can undergo various transformations to introduce other functionalities or to act as a cross-linking site.

For instance, the formyl group could be converted into an amine via reductive amination, which could then react with the carboxylic acid of another monomer to form a polyamide. Alternatively, the formyl group could be used in reactions to create imine- or hydrazine-based polymers. The incorporation of the metal-chelating picolinic acid unit into the polymer backbone could lead to the development of materials with interesting properties, such as metal-ion sensing capabilities or catalytic activity. The synthesis of polymers from functionalized monomers is a well-established strategy for creating materials with tailored properties for a wide range of applications.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and quantification of individual components within a mixture. For a compound like 5-(2-Formylphenyl)-picolinic acid, a variety of high-performance liquid chromatography (HPLC) and related methods would be employed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Conductivity, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For this compound, which possesses a chromophore, UV detection would be a primary method for quantification. The selection of the wavelength would be optimized based on the compound's UV spectrum to achieve maximum sensitivity.

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers superior specificity and sensitivity, enabling definitive identification based on the mass-to-charge ratio of the molecule and its fragments. This is particularly valuable for identifying related impurities and degradation products in complex matrices.

Conductivity detection, while less common for this type of molecule, could be employed under specific ion-exchange or ion-exclusion chromatographic conditions.

A typical HPLC method for a picolinic acid-related compound might involve a C18 reversed-phase column with an acidic mobile phase to ensure the carboxylic acid is in its protonated form, enhancing retention and peak shape.

Table 1: Illustrative HPLC Parameters for Picolinic Acid Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm or MS with Electrospray Ionization (ESI) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents typical starting conditions for method development for a picolinic acid derivative and would require optimization for this compound.

Two-Dimensional Liquid Chromatography (2D-LC)

For highly complex samples where co-elution is a problem in single-dimension HPLC, two-dimensional liquid chromatography (2D-LC) provides significantly enhanced resolving power. This technique involves subjecting fractions from the first chromatographic separation to a second, different separation. By employing orthogonal separation mechanisms, such as ion-exchange in the first dimension and reversed-phase in the second, the peak capacity of the system is dramatically increased. This would be particularly useful for resolving this compound from its isomers or closely related impurities. The process can be automated, with "heart-cutting" methods transferring specific fractions of interest to the second dimension.

Ion Exclusion and Ion Exchange Chromatography

Ion exclusion chromatography (IEC) is a powerful technique for separating ionic compounds, like carboxylic acids, from a sample matrix. In IEC, a stationary phase with the same charge as the analyte is used, causing the analyte to be "excluded" from the pores of the stationary phase and elute earlier than neutral molecules. This method is effective for separating weak acids using a simple aqueous mobile phase.

Conversely, ion exchange chromatography (IEX) separates molecules based on their net charge through interactions with an oppositely charged stationary phase. For this compound, a weak anion exchanger could be used to retain the negatively charged carboxylate form of the molecule. Elution is then typically achieved by changing the pH or increasing the ionic strength of the mobile phase.

Extraction and Purification Methodologies

Prior to instrumental analysis, the extraction and purification of this compound from a sample matrix is a critical step. For a solid sample, this would likely involve dissolution in a suitable solvent, followed by techniques such as solid-phase extraction (SPE). SPE cartridges with different sorbents (e.g., reversed-phase, ion-exchange) can be used to selectively retain the analyte of interest while washing away interfering substances. The choice of sorbent would depend on the physicochemical properties of this compound and the sample matrix. Liquid-liquid extraction could also be employed, partitioning the analyte between two immiscible solvents based on its polarity and pH-dependent solubility.

Derivatization Strategies for Enhanced Detection

To improve the sensitivity and chromatographic behavior of carboxylic acids like this compound, derivatization is a common strategy. This involves chemically modifying the analyte to introduce a moiety that is more readily detected. For LC-MS analysis in positive ion mode, derivatizing the carboxylic acid group can significantly enhance the ionization efficiency. Reagents such as 2-picolylamine can be used to convert the carboxylic acid into an amide that is highly responsive in electrospray ionization mass spectrometry (ESI-MS). This can lead to a substantial increase in detection sensitivity, allowing for the quantification of trace amounts of the compound.

Table 2: Example Derivatization Reaction for Carboxylic Acids

| Analyte Functional Group | Derivatizing Reagent | Reaction Product | Benefit for Analysis |

| Carboxylic Acid | 2-Picolylamine | Amide Derivative | Enhanced ESI-MS positive ionization |

Chemometric Data Evaluation in Spectroscopic Analysis

When using spectroscopic techniques like UV-Vis or infrared (IR) spectroscopy for the analysis of this compound, especially in the presence of other similar compounds, chemometrics can be a powerful tool for data evaluation. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. Techniques such as Principal Component Analysis (PCA) can be used to identify patterns and correlations in complex spectral data, helping to differentiate between the target compound and impurities. By analyzing the entire spectrum, it is possible to build classification or quantification models that are more robust than those based on a single wavelength or wavenumber.

Future Research Directions and Perspectives

The exploration of "5-(2-Formylphenyl)-picolinic acid" and its potential applications is an expanding field of scientific inquiry. The unique structural combination of a picolinic acid moiety and a formylphenyl group presents a versatile scaffold for development in various chemical and biological domains. The following sections outline key areas for future research that could unlock the full potential of this compound.

Q & A

Basic: What are the recommended synthetic routes for 5-(2-Formylphenyl)-picolinic acid in laboratory settings?

The synthesis of this compound can be approached via Suzuki-Miyaura cross-coupling and ester hydrolysis , as demonstrated for structurally analogous picolinic acid derivatives. For example, fusaric acid analogs like 5-(4-butylphenyl)picolinic acid (qy17) were synthesized using methyl 5-bromopicolinate as a starting material, followed by Suzuki coupling with aryl boronic acids and subsequent hydrolysis . Adapting this method, researchers could substitute the boronic acid with a 2-formylphenyl group to introduce the formyl moiety. Post-synthesis, purification via column chromatography and recrystallization ensures product integrity.

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the formyl proton (~10 ppm) and aromatic backbone.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological studies).

- Single-Crystal X-ray Diffraction (SC-XRD) : For unambiguous structural confirmation, as applied to coordination compounds derived from multifunctional carboxylic acids .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., CHNO, theoretical MW: 227.2) .

Advanced: What strategies can be employed to analyze the coordination chemistry of this compound with transition metals?

The formyl and carboxylic acid groups in this compound enable multidentate coordination with metals like Cu(II) or Co(II). Researchers can:

- Use hydrothermal synthesis to form metal-organic frameworks (MOFs) under controlled pH and temperature .

- Characterize coordination modes via FT-IR (shift in C=O and COO stretches) and X-ray absorption spectroscopy (XAS) .

- Evaluate catalytic performance in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) to assess ligand-metal synergy .

Advanced: How does the formyl group in this compound influence its reactivity in catalytic applications?

The electron-withdrawing formyl group enhances the electrophilicity of the adjacent aromatic ring, facilitating:

- Lewis acid-base interactions with metal centers, improving catalytic site accessibility.

- Tuning of redox potentials in metal complexes, critical for oxidation-reduction catalysis.

Comparative studies with non-formylated analogs (e.g., 5-phenylpicolinic acid) can quantify these effects via cyclic voltammetry and kinetic assays .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus haemolyticus) using broth microdilution .

- Transcriptomic Analysis : RNA-seq to identify gene expression changes (e.g., biofilm formation or stress response pathways) in treated bacterial cultures .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity and therapeutic potential .

Basic: What are the solubility considerations for this compound in common organic solvents?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and formyl groups. For experimental use:

- Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO final concentration).

- Test solubility gradients in ethanol, acetonitrile, and chloroform for crystallization trials .

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

- Cross-Validation : Combine NMR, HPLC, and MS data to confirm molecular identity. For example, unexpected peaks in NMR may indicate byproducts from formyl group reactivity.

- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., using Gaussian09).

- Isolation of Intermediates : Track reaction progress via TLC and isolate intermediates for structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.